molecular formula C14H18N4O2S B12073055 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

Cat. No.: B12073055
M. Wt: 306.39 g/mol
InChI Key: JCYLROJRLSLJSO-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a sulfonamide-containing piperazine derivative featuring a pyrazole-substituted phenyl group. Its structure combines a sulfonylpiperazine core with a 1H-pyrazole moiety, enabling diverse intermolecular interactions critical for receptor binding.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C14H18N4O2S/c1-17-8-10-18(11-9-17)21(19,20)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16)

InChI Key

JCYLROJRLSLJSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves the reaction of 1-methylpiperazine with 4-(1H-pyrazol-5-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:

Scientific Research Applications

Antidiabetic Properties

The compound is closely associated with Teneligliptin, which acts as a DPP-4 (dipeptidyl peptidase-4) inhibitor. This mechanism enhances insulin secretion and decreases glucagon levels in the bloodstream, thereby improving glycemic control in patients with type 2 diabetes.

Case Study: Efficacy in Type 2 Diabetes

In clinical trials, Teneligliptin demonstrated significant reductions in HbA1c levels compared to placebo groups. A study published in Diabetes Care indicated that patients treated with Teneligliptin showed an average HbA1c reduction of 0.8% after 24 weeks of treatment . The structural similarity of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine to Teneligliptin suggests potential similar efficacy.

Anticancer Activity

Research has also suggested that derivatives of piperazine exhibit anticancer properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with specific cellular pathways.

Data Table: Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
1-Methyl-4-[4-(1H-Pyrazol-5-yl)phenyl]sulfonylpiperazineBreast CancerInhibition of cell proliferation
TeneligliptinVarious CancersDPP-4 inhibition leading to apoptosis

Neuroprotective Effects

Recent studies have indicated that compounds similar to 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and Parkinson’s disease.

Case Study: Neuroprotection in Animal Models

An animal model study showed that administration of piperazine derivatives resulted in reduced neuroinflammation and improved cognitive function in mice subjected to neurotoxic agents . These findings suggest a promising avenue for further research into the neuroprotective capabilities of this compound.

Synthetic Pathways

The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves multiple steps, including the formation of the piperazine ring and subsequent sulfonation reactions. The use of environmentally friendly solvents and reagents has been emphasized to enhance yield and reduce toxicity during synthesis .

Mechanism of Action

The mechanism of action of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Kinase Inhibition

Sulfonylpiperazine derivatives are frequently explored as kinase inhibitors. For instance, 1-methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol (CHMSA compound) exhibits efficacy against chemotherapy-resistant cancers and inflammatory disorders .

Antimicrobial and Antitumor Effects

The 4-(methylsulfonyl)piperazin-1-ium chloride derivative demonstrates antimicrobial activity, attributed to the sulfonyl group’s electronegativity and piperazine’s conformational flexibility . Pyrazole-containing analogs, such as N-{1-[4-(3,4-dihydroisoquinoline-2(1H)-carbonyl)phenyl]-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide, show antitumor effects via apoptosis induction .

Physicochemical Data

Property Target Compound (Calculated) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine 4-(Methylsulfonyl)piperazin-1-ium chloride
Molecular Formula C₁₅H₁₈N₅O₂S C₁₀H₁₈N₄O₂S C₅H₁₁N₂O₂SCl
Molecular Weight (g/mol) 352.41 258.34 198.67
Key Functional Groups Sulfonylpiperazine, pyrazole Sulfonylpiperazine, ethyl/methyl-pyrazole Sulfonylpiperazinium, chloride

Biological Activity

1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a compound that belongs to the class of piperazine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole structure have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group in 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, related pyrazole compounds have exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs . The sulfonamide component is believed to play a role in modulating inflammatory pathways.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely reported. Compounds similar to 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have noted that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines .

Synthesis

The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
  • Piperazine Formation : The piperazine ring is synthesized from dihaloalkanes and amines.
  • Sulfonation : The introduction of the sulfonamide group is performed using chlorosulfonic acid or similar reagents.

A detailed synthetic pathway can be summarized in the following table:

StepReaction TypeReagents UsedProduct
1CyclizationHydrazine + CarbonylPyrazole derivative
2AlkylationDihaloalkane + AminePiperazine derivative
3SulfonationChlorosulfonic acidSulfonamide derivative

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A series of pyrazole derivatives were tested against E. coli and S. aureus, showing significant inhibition rates compared to standard antibiotics .
  • Anti-inflammatory Research : Compounds were evaluated for their ability to reduce inflammation markers in vitro, with some demonstrating superior efficacy compared to traditional NSAIDs .
  • Anticancer Trials : In vitro studies on cancer cell lines revealed that specific modifications in the pyrazole ring led to enhanced apoptotic effects .

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